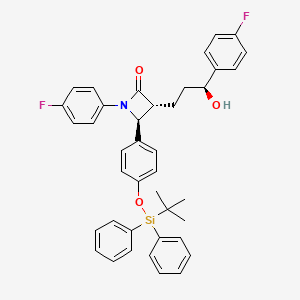

依泽替米贝苯氧叔丁基二苯基甲硅醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

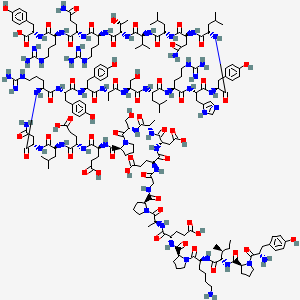

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is a product used for proteomics research . It has a molecular formula of C40H39F2NO3Si and a molecular weight of 647.82 .

Synthesis Analysis

The synthesis of Ezetimibe and its analogues involves a domino process: allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition, which provides a δ-amino acid derivative with full stereochemical control . A subsequent inversion of ester and acid functionality paves the way to the lactam core after monodebenzylation and lactam formation .Molecular Structure Analysis

The Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether molecule contains a total of 91 bonds. There are 52 non-H bonds, 31 multiple bonds, 11 rotatable bonds, 1 double bond, 30 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 1 tertiary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Beta .Chemical Reactions Analysis

Ezetimibe is a cholesterol absorption inhibitor that targets uptake at the jejunal enterocyte brush border . Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein .Physical And Chemical Properties Analysis

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether has a molecular formula of C40H39F2NO3Si and a molecular weight of 647.82 .科学研究应用

Proteomics Research

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is used in proteomics research . It is soluble in Chloroform and Ethyl Acetate, and it is typically stored at -20° C .

Cholesterol Absorption Inhibition

Ezetimibe is a well-known drug that lowers blood cholesterol levels by reducing its absorption in the small intestine . It does this by binding to the Niemann-Pick C1-like protein (NPC1L1) .

Hepatic Impairment Study

Ezetimibe and its main active phenolic glucuronide, EZE-Ph, have been used to study the effects of hepatic impairment . Hepatic impairment significantly increases the systemic exposure of Ezetimibe and EZE-Ph .

Enzyme and Transporter Activities

Changes in efflux transporter activity partly explain the changes in EZE-Ph pharmacokinetics . The increased plasma exposure of EZE during hepatic dysfunction is attributed to decreased hepatic glucuronide conjugation .

Drug Interaction Studies

Ezetimibe and its metabolites have been used to study drug interactions . For example, bile acids that accumulate due to liver injury inhibit the uptake of EZE-Ph by organic anion transporting polypeptides (OATPs) .

Pharmacokinetics

Ezetimibe and its metabolites have been used in pharmacokinetic studies . For instance, the increased exposure of the metabolite EZE-Ph is mainly related to transporter activity, particularly the inhibitory effects of bile acids on OATPs after oral administration .

作用机制

属性

IUPAC Name |

(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDGYNFNRDXRZ-NVLDWDGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)[C@@H]4[C@H](C(=O)N4C5=CC=C(C=C5)F)CC[C@@H](C6=CC=C(C=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724533 |

Source

|

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042722-66-6 |

Source

|

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)